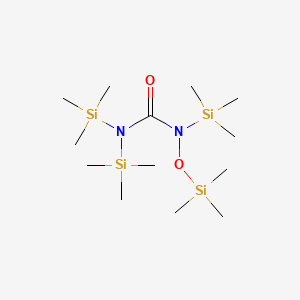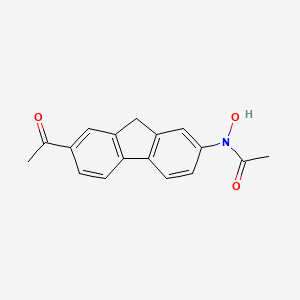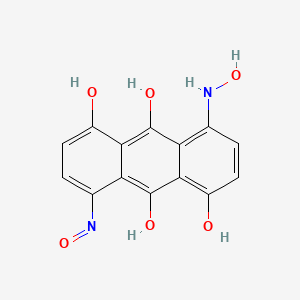
Beryllium;diperchlorate;tetrahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beryllium diperchlorate tetrahydrate is a chemical compound with the molecular formula H8BeCl2O12 It is a beryllium salt of perchloric acid and is known for its high reactivity and unique properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Beryllium diperchlorate tetrahydrate can be synthesized through the reaction of beryllium hydroxide with perchloric acid. The reaction typically involves dissolving beryllium hydroxide in an aqueous solution of perchloric acid, followed by crystallization to obtain the tetrahydrate form. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of beryllium diperchlorate tetrahydrate involves similar synthetic routes but on a larger scale. The process requires careful handling of perchloric acid due to its highly reactive and potentially explosive nature. The production setup includes reactors made of materials resistant to corrosion by perchloric acid, and the process is carried out under strict safety protocols to prevent any hazardous incidents.
Análisis De Reacciones Químicas
Types of Reactions
Beryllium diperchlorate tetrahydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent due to the presence of perchlorate ions.
Reduction: It can be reduced under specific conditions to form beryllium chloride and other by-products.
Substitution: The perchlorate ions can be substituted by other anions in certain reactions.
Common Reagents and Conditions
Common reagents used in reactions with beryllium diperchlorate tetrahydrate include reducing agents like hydrogen gas or metals such as zinc. The reactions are typically carried out in aqueous solutions, and the conditions are carefully controlled to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of beryllium diperchlorate tetrahydrate include beryllium chloride, water, and various substituted perchlorates depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Beryllium diperchlorate tetrahydrate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, particularly in understanding the toxicity and reactivity of beryllium compounds.
Medicine: Research is ongoing to explore its potential use in medical applications, although its toxicity poses significant challenges.
Industry: Beryllium diperchlorate tetrahydrate is used in the production of specialized materials and in processes requiring strong oxidizing agents.
Mecanismo De Acción
The mechanism of action of beryllium diperchlorate tetrahydrate involves its ability to act as a strong oxidizing agent. The perchlorate ions can readily participate in redox reactions, leading to the formation of various products. The molecular targets and pathways involved in its action are primarily related to its oxidative properties and the reactivity of beryllium ions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to beryllium diperchlorate tetrahydrate include:
Beryllium chloride: A simpler beryllium compound with different reactivity and applications.
Beryllium nitrate: Another beryllium salt with distinct properties and uses.
Beryllium sulfate: Known for its use in various industrial processes.
Uniqueness
Beryllium diperchlorate tetrahydrate is unique due to its combination of beryllium and perchlorate ions, which impart both high reactivity and specific chemical properties. Its tetrahydrate form also influences its stability and solubility, making it distinct from other beryllium compounds.
Propiedades
Número CAS |
7787-48-6 |
|---|---|
Fórmula molecular |
BeCl2H8O12 |
Peso molecular |
279.97 g/mol |
Nombre IUPAC |
beryllium;diperchlorate;tetrahydrate |
InChI |
InChI=1S/Be.2ClHO4.4H2O/c;2*2-1(3,4)5;;;;/h;2*(H,2,3,4,5);4*1H2/q+2;;;;;;/p-2 |
Clave InChI |
TYWIVKBGKVAEHJ-UHFFFAOYSA-L |
SMILES canónico |
[Be+2].O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



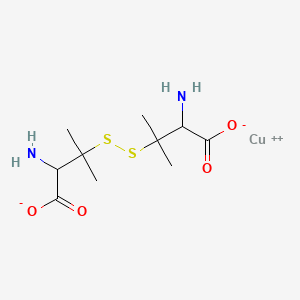

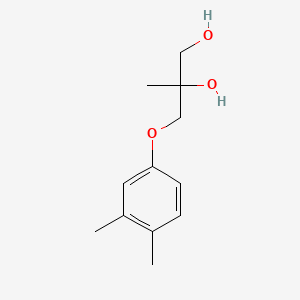

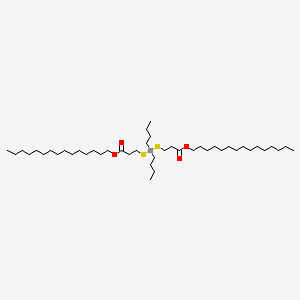

![Ethanol,[1-3H]](/img/structure/B13790943.png)
